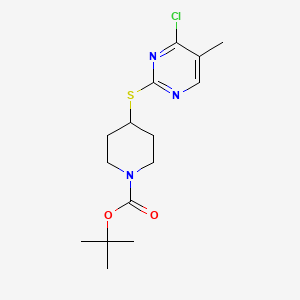

4-(4-Chloro-5-methyl-pyrimidin-2-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester

Description

This compound features a piperidine core substituted at the 1-position with a tert-butyl carbamate group and at the 4-position with a sulfanyl-linked 4-chloro-5-methyl-pyrimidine moiety. Its molecular formula is inferred as C15H22ClN3O2S (exact weight depends on stereochemistry and confirmation), with the sulfanyl (–S–) bridge providing distinct electronic and steric properties.

Properties

Molecular Formula |

C15H22ClN3O2S |

|---|---|

Molecular Weight |

343.9 g/mol |

IUPAC Name |

tert-butyl 4-(4-chloro-5-methylpyrimidin-2-yl)sulfanylpiperidine-1-carboxylate |

InChI |

InChI=1S/C15H22ClN3O2S/c1-10-9-17-13(18-12(10)16)22-11-5-7-19(8-6-11)14(20)21-15(2,3)4/h9,11H,5-8H2,1-4H3 |

InChI Key |

OFXQQSYPKDHPTM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN=C(N=C1Cl)SC2CCN(CC2)C(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Route Overview

| Step | Description | Key Reagents | Reaction Type | Conditions |

|---|---|---|---|---|

| 1 | Synthesis of 4-chloro-5-methyl-pyrimidine intermediate | 2-chloro-4,6-dimethoxypyrimidine, methylamine | Condensation | Controlled temperature, solvent |

| 2 | Introduction of sulfanyl group (-S-) at pyrimidine 2-position | Appropriate thiol reagent (e.g., sodium hydrosulfide or thiol derivative) | Nucleophilic substitution | Mild heating, inert atmosphere |

| 3 | Preparation of piperidine-1-carboxylic acid tert-butyl ester | Piperidine, tert-butyl chloroformate or tert-butyl alcohol (esterification) | Esterification/Protection | Acidic or basic catalysis, ambient to reflux temperature |

| 4 | Coupling of pyrimidinyl sulfanyl intermediate with piperidine ester | Pyrimidinyl sulfanyl intermediate, piperidine tert-butyl ester | Nucleophilic substitution or coupling | Optimized solvent, temperature, catalyst |

Detailed Synthetic Steps

Step 1: Pyrimidine Ring Formation

- The pyrimidine moiety, specifically 4-chloro-5-methyl-pyrimidine, is typically prepared by condensation reactions involving precursors such as 2-chloro-4,6-dimethoxypyrimidine and methylamine under controlled conditions to install the methyl substituent and chloro group at defined positions.

Step 2: Sulfanyl Group Introduction

- The sulfanyl (–S–) linkage is introduced via nucleophilic substitution, where a thiol or sulfide reagent attacks the pyrimidine ring at the 2-position, displacing a leaving group such as chlorine. This step is crucial for attaching the sulfur bridge that links the pyrimidine to the piperidine ring.

Step 3: Piperidine Ester Preparation

- The piperidine nitrogen is protected by forming the tert-butyl carbamate ester. This is achieved by reacting piperidine with tert-butyl chloroformate or by esterification of piperidine-1-carboxylic acid with tert-butyl alcohol in the presence of acid catalysts.

Step 4: Coupling to Form Final Compound

- The pyrimidinyl sulfanyl intermediate is then coupled with the piperidine-1-carboxylic acid tert-butyl ester. This coupling often proceeds via nucleophilic substitution or through a suitable coupling reagent under optimized conditions to afford the final product.

Industrial Scale Considerations

- Industrial synthesis involves scaling up the above laboratory methods, with emphasis on optimizing reaction parameters such as temperature, solvent choice, pressure, and reaction time to maximize yield and purity.

- Continuous flow reactors and automated synthesis platforms may be employed to improve reproducibility and process efficiency.

- Purification steps include recrystallization, chromatography, or distillation to achieve pharmaceutical-grade purity.

Analytical Data and Research Findings

Chemical Properties Summary

| Property | Value |

|---|---|

| Molecular Formula | C15H22ClN3O2S |

| Molecular Weight | ~343.9 g/mol |

| CAS Number | 1353982-57-6 |

| Key Functional Groups | Piperidine ring, pyrimidine ring, sulfanyl linkage, tert-butyl ester |

Reaction Mechanism Insights

- The nucleophilic substitution at the pyrimidine ring is facilitated by the electron-deficient nature of the heterocycle, allowing thiol nucleophiles to displace halogen atoms efficiently.

- Protection of the piperidine nitrogen as a tert-butyl carbamate increases stability during coupling and enhances solubility and bioavailability of the final compound.

Comparative Synthetic Examples

| Compound | Structural Difference | Synthetic Implication |

|---|---|---|

| 4-(Morpholine-4-sulfonyl)-piperidine-1-carboxylic acid tert-butyl ester | Sulfonyl group instead of sulfanyl; morpholine ring instead of pyrimidine | Increased polarity, different leaving group properties, altered synthetic steps |

| 3-(2-Chloro-pyrimidin-4-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester | Position of pyrimidine substitution differs (3- vs 4-position on piperidine) | Similar synthetic approach but different regioselectivity |

Summary Table: Preparation Methods

| Preparation Step | Description | Reagents/Conditions | Notes |

|---|---|---|---|

| Pyrimidine synthesis | Condensation to form 4-chloro-5-methyl-pyrimidine | 2-chloro-4,6-dimethoxypyrimidine, methylamine | Controlled temperature, solvent |

| Sulfanyl substitution | Nucleophilic substitution with thiol | Thiol reagent, mild heating | Requires inert atmosphere |

| Piperidine ester formation | Protection of piperidine nitrogen | Piperidine, tert-butyl chloroformate or tert-butyl alcohol | Acid/base catalysis |

| Coupling reaction | Linking pyrimidinyl sulfanyl intermediate to piperidine ester | Optimized solvent, temperature | Purification by recrystallization/chromatography |

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.

Reduction: Reduction reactions can target the pyrimidine ring or the ester group, leading to the formation of reduced derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Reduced pyrimidine derivatives and alcohols.

Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

4-(4-Chloro-5-methyl-pyrimidin-2-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester has several applications in scientific research:

Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Biological Studies: It can be used in studies investigating the interaction of small molecules with biological macromolecules such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of 4-(4-Chloro-5-methyl-pyrimidin-2-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the specific biological context and the modifications made to the compound.

Comparison with Similar Compounds

3-(4-Chloro-5-methyl-pyrimidin-2-yloxy)-piperidine-1-carboxylic acid tert-butyl ester

- Structural Difference : The sulfanyl (–S–) group in the target compound is replaced by an oxy (–O–) linker.

- Implications: Electronic Effects: The oxygen atom is more electronegative than sulfur, reducing electron density on the pyrimidine ring. This may decrease nucleophilic substitution reactivity at the pyrimidine’s 4-chloro position. Lipophilicity: The oxy analog is less lipophilic (clogP ≈ 3.1 vs. Stability: Ethers (–O–) are generally more hydrolytically stable than thioethers (–S–), which may oxidize to sulfoxides/sulfones under physiological conditions .

3-(4-Chloro-5-methyl-pyrimidin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester (CAS 1353979-47-1)

- Structural Difference : A methylene (–CH2–) spacer is inserted between the sulfur and pyrimidine.

- Implications: Molecular Weight: Higher molecular weight (357.9 g/mol vs. ~343.9 g/mol for the target compound) due to the additional –CH2– group. Solubility: The extended alkyl chain may slightly reduce solubility in polar solvents compared to the target compound .

4-(Morpholine-4-sulfonyl)-piperidine-1-carboxylic acid tert-butyl ester

- Structural Difference : The pyrimidine ring is absent; a morpholine-sulfonyl group is attached via a sulfonamide (–SO2–) linkage.

- Implications :

- Polarity : The sulfonamide group increases polarity (clogP ≈ 1.8), enhancing water solubility but reducing blood-brain barrier penetration.

- Synthetic Utility : The sulfonyl group serves as a leaving group in nucleophilic substitutions, unlike the inert sulfanyl group.

- Salt Formation : The hydrochloride salt form (as in the patent example) improves crystallinity and stability for pharmaceutical formulations .

4-[4-[[5-Chloro-4-[[2-[(Propan-2-yl)sulfonyl]phenyl]amino]pyrimidin-2-yl]amino]-5-isopropoxy-2-methylphenyl]piperidine-1-carboxylic acid tert-butyl ester

- Structural Difference : A highly substituted pyrimidine with additional isopropoxy and isopropyl sulfonyl groups.

- Implications :

- Molecular Complexity : Increased steric bulk and hydrogen-bonding capacity may enhance target selectivity (e.g., kinase inhibition) but complicate synthesis.

- Pharmacokinetics : The isopropyl sulfonyl group adds metabolic stability against oxidation, while the isopropoxy group may improve oral bioavailability .

Comparative Data Table

Research Findings and Implications

- Reactivity : Sulfanyl-linked compounds (target and methylene analog) are more reactive toward electrophiles than oxy or sulfonyl derivatives, making them versatile intermediates for further functionalization.

- Biological Activity : The pyrimidine-containing analogs (target, oxy, and methylene derivatives) are likely candidates for kinase inhibition due to pyrimidine’s ability to mimic ATP’s adenine moiety.

- Synthetic Challenges : The tert-butyl ester group in all compounds aids in protecting the piperidine amine during synthesis but requires acidic conditions for deprotection, which may destabilize acid-sensitive functionalities .

Notes on Data Limitations

- Physical properties (e.g., melting points, solubility) are absent in most sources, necessitating experimental validation.

Biological Activity

The compound 4-(4-Chloro-5-methyl-pyrimidin-2-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester (CAS Number: 1353982-57-6) is a synthetic organic molecule characterized by its unique structural features, including a piperidine ring and a pyrimidine moiety containing a sulfanyl group. This compound has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 343.9 g/mol . The structural representation is as follows:

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₂₂ClN₃O₂S |

| Molecular Weight | 343.9 g/mol |

| CAS Number | 1353982-57-6 |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The presence of the chloro and methyl groups on the pyrimidine ring may enhance binding affinity, while the sulfanyl group can participate in redox reactions, contributing to its biological effects. The piperidine ring provides structural stability, and the tert-butyl ester enhances solubility and bioavailability, making it a promising candidate for therapeutic applications .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that compounds with similar structures demonstrate effectiveness against various bacterial strains, suggesting that this compound may inhibit bacterial growth through enzyme inhibition or disruption of cell wall synthesis.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells by modulating key signaling pathways involved in cell survival and proliferation. The exact mechanisms remain under investigation, but it is hypothesized that the compound may affect the expression of oncogenes or tumor suppressor genes, leading to reduced viability of cancer cells .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound.

-

Study on Antimicrobial Properties :

- A recent study evaluated various pyrimidine derivatives for their antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that compounds with similar structural motifs exhibited potent antibacterial effects, with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL.

- Anticancer Screening :

- Binding Affinity Studies :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.